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Compound of Interest

Compound Name: 3-Ethyloctan-3-ol

Cat. No.: B15494338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and
data interpretation required for the complete structure elucidation of 3-ethyloctan-3-ol. This
tertiary alcohol serves as a model compound for demonstrating the application of modern
spectroscopic techniques in organic chemistry and pharmaceutical development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-ethyloctan-3-ol is

paramount for its proper handling, analysis, and application. The key properties are
summarized in the table below.
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Property Value

IUPAC Name 3-Ethyloctan-3-ol[1]
Chemical Formula C10H220[1][2][3]
Molecular Weight 158.28 g/mol [1][2][3]
CAS Number 2051-32-3[1][2][3]
Boiling Point 199 °C[4]

Density 0.8360 g/cm?3[4]
Refractive Index 1.4370[4]

Spectroscopic Data for Structure Elucidation

The unequivocal identification of 3-ethyloctan-3-ol relies on the synergistic interpretation of
data from various spectroscopic techniques. The expected data from *H NMR, 3C NMR, Mass
Spectrometry, and Infrared (IR) Spectroscopy are detailed below.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy provides information on the different types of protons and their
connectivity within the molecule. The predicted chemical shifts (8) for the distinct proton
environments in 3-ethyloctan-3-ol are presented in the following table.

Chemical Shift o .
Protons . Multiplicity Integration
(ppm, predicted)

-OH ~1.0-2.0 Singlet 1H
-CH2- (ethyl) ~1.4-1.6 Quartet 4H
-CH2- (octyl chain) ~1.2-1.4 Multiplet 8H
-CHs (ethyl) ~0.8-1.0 Triplet 6H
-CHs (octyl chain) ~0.8-1.0 Triplet 3H
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy identifies the different carbon environments in the molecule. The

predicted chemical shifts for 3-ethyloctan-3-ol are summarized below.

Carbon Chemical Shift (ppm, predicted)
C-OH (quaternary) ~75
-CH:- (ethyl) ~33
-CHz- (C4 of octyl) ~38
-CH:z- (C5 of octyl) ~23
-CH:z- (C6 of octyl) ~32
-CHz- (C7 of octyl) ~23
-CHs (ethyl) ~8
-CHs (C8 of octyl) ~14
C2 of octyl ~14
C1 of octyl ~14

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. As a tertiary alcohol, 3-ethyloctan-3-ol is expected to exhibit a weak or absent

molecular ion peak (M*) at m/z 158. The fragmentation is dominated by a-cleavage and

dehydration.

Fragment lon (m/z)

Proposed Structure/Loss

129 [M - CzHs]* (Loss of an ethyl group)
101 [M - CaHo]* (Loss of a butyl group)
140 [M - H20]* (Dehydration)

73 [C(OH)(CH2CHs)2]* (a-cleavage)
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for 3-ethyloctan-3-ol are listed below.

Functional Group Wavenumber (cm~—2) Appearance
O-H (alcohol) ~3600-3200 Broad, strong
C-H (alkane) ~2960-2850 Strong, sharp
C-O (tertiary alcohol) ~1150 Strong

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible and
reliable results.

'H and *C NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of 3-ethyloctan-3-ol.

Materials:

3-Ethyloctan-3-ol sample

Deuterated chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

» Prepare the NMR sample by dissolving approximately 10-20 mg of 3-ethyloctan-3-ol in ~0.6
mL of CDCls containing 0.03% TMS in a clean, dry 5 mm NMR tube.

o Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
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 Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
e Lock the spectrometer on the deuterium signal of the CDCls.
» Shim the magnetic field to achieve optimal homogeneity.

o For *H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a spectral width of 12 ppm, an acquisition time of 2-4 seconds, and a relaxation
delay of 1-5 seconds.

e For 3C NMR, acquire a proton-decoupled spectrum. Typical parameters include a spectral
width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

e Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.

» Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry

Objective: To obtain the mass spectrum of 3-ethyloctan-3-ol to determine its molecular weight
and fragmentation pattern.

Materials:
o 3-Ethyloctan-3-ol sample
» Volatile solvent (e.g., methanol or dichloromethane)

e Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an
appropriate ionization source (e.g., Electron lonization - El).

Procedure (using GC-MS with EI):
o Prepare a dilute solution of 3-ethyloctan-3-ol (e.g., 1 mg/mL) in a volatile solvent.
e Set the GC parameters:

o Injector temperature: e.g., 250 °C
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o Column: A suitable capillary column (e.g., DB-5ms)

o Oven temperature program: e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at
10 °C/min.

o Carrier gas: Helium at a constant flow rate.

e Set the MS parameters:
o lonization source: Electron lonization (El) at 70 eV.
o Mass range: e.g., m/z 40-400.
o Scan speed: e.g., 2 scans/second.
e Inject a small volume (e.g., 1 yL) of the prepared sample into the GC.

e Acquire the data as the compound elutes from the GC column and is analyzed by the mass
spectrometer.

e Analyze the resulting mass spectrum, identifying the molecular ion peak (if present) and
major fragment ions.

Infrared (IR) Spectroscopy

Obijective: To obtain the IR spectrum of 3-ethyloctan-3-ol to identify its functional groups.
Materials:
o 3-Ethyloctan-3-ol sample

o Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory or salt plates (NaCl or KBr).

Procedure (using ATR-FTIR):

e Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.
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e Acquire a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Place a small drop of the liquid 3-ethyloctan-3-ol sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.

e Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

o Clean the ATR crystal thoroughly after the measurement.

e Analyze the resulting spectrum, identifying the characteristic absorption bands and assigning
them to the corresponding functional groups.

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data analysis for the structure elucidation of an unknown
compound, such as 3-ethyloctan-3-ol, can be visualized as follows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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